磺胺甲基异噁唑

概述

描述

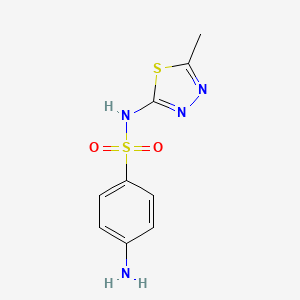

磺胺甲唑是一种磺胺类抗生素,用于治疗多种细菌感染。它对泌尿道感染特别有效。 磺胺甲唑通过抑制细菌酶二氢叶酸合成酶起作用,该酶对于细菌合成叶酸至关重要 .

作用机制

Target of Action

Sulfamethizole, a sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfamethizole acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the normal substrate, para-aminobenzoic acid (PABA), from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by Sulfamethizole disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . By inhibiting this pathway, Sulfamethizole effectively halts bacterial proliferation .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their bioavailability .

Result of Action

The result of Sulfamethizole’s action is the inhibition of bacterial growth. As a bacteriostatic antibiotic, it doesn’t kill bacteria directly but prevents them from growing and multiplying . This allows the body’s immune system to effectively eliminate the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfamethizole. For instance, the presence of other antimicrobials in the environment can potentially exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Additionally, soil-related factors, animal husbandry, waste management, and water quality can also impact the effectiveness and environmental fate of Sulfamethizole .

科学研究应用

磺胺甲唑在科学研究中具有广泛的应用:

化学: 用作磺酰胺化学和反应机理研究的模型化合物。

生物学: 用于细菌耐药性和酶抑制研究。

医学: 研究其治疗细菌感染的功效及其在联合疗法中的作用。

5. 作用机理

磺胺甲唑通过竞争性抑制细菌酶二氢叶酸合成酶发挥作用。该酶对于合成叶酸至关重要,而叶酸是细菌生长和复制所必需的。 通过抑制这种酶,磺胺甲唑阻止细菌合成叶酸,最终导致其死亡 .

类似化合物:

- 磺胺甲噁唑

- 磺胺嘧啶

- 磺胺吡啶

比较: 磺胺甲唑在磺胺类药物中是独特的,因为它具有特定的结构,包括一个噻二唑环。 这种结构赋予其独特的药代动力学特性,例如与其他磺胺类药物(如磺胺甲噁唑和磺胺嘧啶)相比,其半衰期更短,代谢途径不同 .

独特性:

- 磺胺甲唑: 半衰期更短,对泌尿道感染具有特定活性。

- 磺胺甲噁唑: 半衰期更长,常与甲氧苄啶联用。

- 磺胺嘧啶: 对更广泛的感染有效,包括弓形虫病 .

准备方法

合成路线及反应条件: 磺胺甲唑可通过多步合成过程合成。合成通常涉及在受控条件下,使4-氨基苯磺酰胺与5-甲基-1,3,4-噻二唑-2-磺酰氯反应。 反应通常在碱存在下进行,例如氢氧化钠,以促进所需产物的形成 .

工业生产方法: 在工业环境中,磺胺甲唑的生产涉及大型化学反应器,在反应器中,反应物在优化条件下混合,以最大限度地提高产量和纯度。 该过程包括混合、加热和通过结晶或其他分离技术进行纯化等步骤 .

化学反应分析

反应类型: 磺胺甲唑会发生各种化学反应,包括:

氧化: 磺胺甲唑可以被氧化形成亚砜和砜。

还原: 该化合物可以被还原成其相应的胺衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用还原剂如氢化铝锂或硼氢化钠。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.

主要生成产物:

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 各种取代的磺酰胺.

相似化合物的比较

- Sulfamethoxazole

- Sulfadiazine

- Sulfapyridine

Comparison: Sulfamethizole is unique among sulfonamides due to its specific structure, which includes a thiadiazole ring. This structure imparts distinct pharmacokinetic properties, such as a shorter half-life and different metabolic pathways compared to other sulfonamides like sulfamethoxazole and sulfadiazine .

Uniqueness:

- Sulfamethizole: Shorter half-life, specific activity against urinary tract infections.

- Sulfamethoxazole: Longer half-life, often used in combination with trimethoprim.

- Sulfadiazine: Effective against a broader range of infections, including toxoplasmosis .

属性

IUPAC Name |

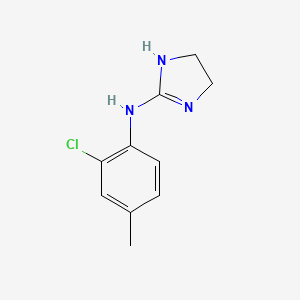

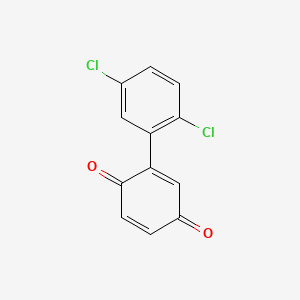

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023615 | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamethizole is a white powder. (NTP, 1992), Solid | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L | |

| Record name | SID856011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfamethizole is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal para-aminobenzoic acid (PABA) substrate is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Colorless crystal | |

CAS No. |

144-82-1 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethizole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W8454H16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (NTP, 1992), 210 °C, 208 °C | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfamethizole?

A1: Sulfamethizole is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts the production of tetrahydrofolic acid, a coenzyme essential for the synthesis of purines and pyrimidines, ultimately inhibiting bacterial DNA synthesis and growth. []

Q2: What is the molecular formula, weight, and relevant spectroscopic data for Sulfamethizole?

A2:

- Spectroscopic data: Studies have utilized various techniques to characterize Sulfamethizole, including Infrared (IR) spectroscopy, X-ray diffraction (XRD), and Differential Scanning Calorimetry (DSC). [, ] These techniques have been particularly helpful in identifying different polymorphic forms and hydrates of Sulfamethizole.

Q3: How does the material compatibility of Sulfamethizole affect its formulation and stability?

A3: Sulfamethizole's compatibility with excipients like polyvinylpyrrolidone (PVP) and milk proteins has been studied to improve its dissolution rate and bioavailability. [, ] Studies demonstrated enhanced dissolution rates for Sulfamethizole-PVP coprecipitates with a higher PVP proportion. []

Q4: What factors influence the stability of Sulfamethizole in various formulations?

A4: The stability of Sulfamethizole is influenced by factors like pH and the presence of excipients. Research showed that Sulfamethizole exhibited variable release rates from ethylcellulose-polylactic acid microcapsules based on the quantity of polylactic acid. [] Notably, pH variations had minimal impact on Sulfamethizole's release rate. []

Q5: How is Sulfamethizole absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: Sulfamethizole is well-absorbed after oral administration. It undergoes acetylation in the liver and is primarily excreted in the urine, with a fraction being eliminated as unchanged drug. Studies in Korean populations found the overall removal rate (k) to be 0.572 hr-1, with acetylation rate constant (k2) at 0.222 hr-1 and unchanged drug excretion rate constant (k3) at 0.350 hr-1. [] Approximately 67.7% of the dose is excreted unchanged in urine. []

Q6: What factors influence the pharmacokinetics of Sulfamethizole?

A6: The pharmacokinetics of Sulfamethizole can be affected by co-administration of other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and bucolome. [, , , , , ] These interactions can alter Sulfamethizole's plasma levels and renal clearance, potentially leading to increased half-life and prolonged drug persistence in the body.

Q7: Has Sulfamethizole's efficacy been evaluated in in vitro and in vivo models of urinary tract infections (UTIs)?

A7: Yes, Sulfamethizole has shown efficacy against various Escherichia coli strains in an ascending UTI mouse model. [] Interestingly, its efficacy in vivo was observed even against some strains exhibiting in vitro resistance, highlighting the complexity of the relationship between in vitro susceptibility and in vivo outcomes. []

Q8: What are the known mechanisms of resistance to Sulfamethizole?

A8: One primary mechanism of Sulfamethizole resistance involves mutations in the folP gene, which encodes DHPS, reducing its binding affinity for Sulfamethizole. [] Additionally, bacteria can acquire resistance genes, like sul genes, which encode alternative, drug-insensitive DHPS enzymes. []

Q9: Is there evidence of cross-resistance between Sulfamethizole and other antibiotics?

A9: Cross-resistance between Sulfamethizole and other sulfonamide antibiotics can occur due to shared mechanisms of action and resistance determinants. Furthermore, the presence of multidrug efflux pumps in bacteria can contribute to cross-resistance by simultaneously expelling different classes of antibiotics.

Q10: What strategies have been explored to improve Sulfamethizole delivery and targeting?

A10: Research has investigated formulations like Sulfamethizole-PVP coprecipitates and ethylcellulose-polylactic acid microcapsules to enhance drug dissolution and achieve sustained release profiles. [, ] These strategies aim to improve Sulfamethizole's bioavailability and potentially enhance its therapeutic efficacy while minimizing dosing frequency.

Q11: How do different formulation strategies affect the dissolution and solubility of Sulfamethizole?

A11: Studies have demonstrated the impact of formulation on Sulfamethizole's dissolution characteristics. For instance, Sulfamethizole-PVP coprecipitates exhibited enhanced dissolution rates with a higher proportion of PVP. [] This improved dissolution is crucial for enhancing drug absorption and achieving therapeutic drug levels in the body.

Q12: What research tools and resources have been instrumental in advancing our understanding of Sulfamethizole?

A13: Advances in analytical techniques such as high-performance liquid chromatography (HPLC), coupled with spectroscopic methods like mass spectrometry (MS), have been crucial for studying Sulfamethizole's pharmacokinetics and metabolism. [] Additionally, computational tools, including molecular modeling and docking studies, provide insights into drug-target interactions and aid in designing novel drug delivery systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)

![2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2](/img/structure/B1682439.png)

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)